

Technical Characterization & Comparative Analysis: 4-Hydroxy-3'-methylbenzophenone

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Compound of Interest

Compound Name: 4-Hydroxy-3'-methylbenzophenone

CAS No.: 71372-37-7

Cat. No.: B1629899

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Executive Summary

4-Hydroxy-3'-methylbenzophenone (HMBP) represents a critical intermediate in the synthesis of non-steroidal anti-estrogens and UV-stabilized polymers. Unlike its symmetric analog 4-hydroxybenzophenone, the introduction of a meta-methyl group on the non-phenolic ring introduces asymmetry that alters solubility profiles and crystallographic packing.

This guide provides a rigorous characterization framework, distinguishing HMBP from its structural isomers (e.g., 4-hydroxy-4'-methylbenzophenone) through elemental analysis, NMR spectroscopy, and functional performance comparisons.^[1]

Part 1: Structural Framework & Synthesis Logic^[1]

To characterize the compound, one must first understand its genesis.^[1] The synthesis of **4-Hydroxy-3'-methylbenzophenone** typically proceeds via Friedel-Crafts acylation.

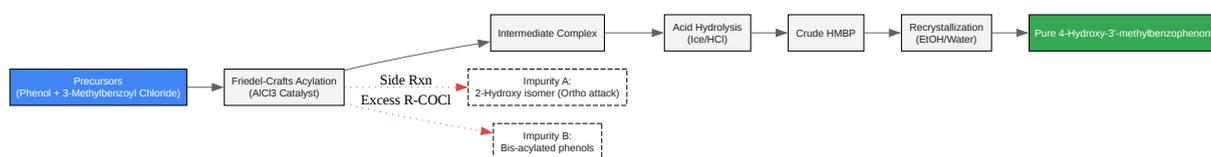
Understanding this pathway is essential for anticipating impurities (e.g., ortho-acylated byproducts).^[1]

Target Structure:

- Ring A: Phenol (4-position hydroxyl).^{[2][3][4]}

- Ring B: Toluene (3-position methyl).
- Bridge: Carbonyl.

Synthesis & Impurity Workflow (Graphviz)



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Figure 1: Synthesis pathway highlighting the origin of critical regio-isomeric impurities that necessitate rigorous characterization.

Part 2: Elemental Analysis (CHN) & Purity Assessment

Elemental analysis (EA) serves as the primary gatekeeper for bulk purity. For **4-Hydroxy-3'-methylbenzophenone** (

), the theoretical values must be calculated precisely to validate the bulk material before spectroscopic investigation.

Molecular Weight: 212.25 g/mol [1]

Element	Theoretical Mass %	Acceptable Range ($\pm 0.4\%$)	Diagnostic Note
Carbon	79.23%	78.83% – 79.63%	Low %C suggests retained solvent (EtOH) or hydration.
Hydrogen	5.70%	5.30% – 6.10%	High %H often indicates residual aliphatic solvents (Hexane).
Oxygen	15.08%	Calculated by difference	N/A

Experimental Protocol: Combustion Analysis

- **Drying:** Dry sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
- **Weighing:** Accurately weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
- **Combustion:** Oxidize at 980°C in the presence of tungsten trioxide () catalyst.
- **Detection:** Quantify and via thermal conductivity detection (TCD).

Part 3: Spectroscopic Characterization (The Core)

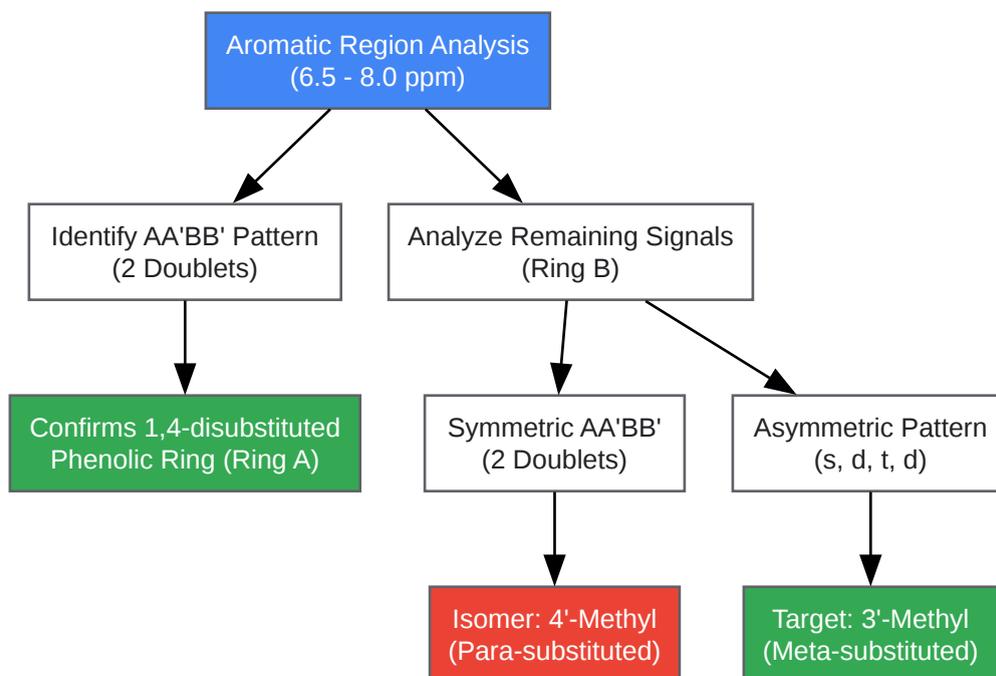
This section details how to distinguish the target from its isomers using NMR. This is the "Self-Validating" aspect of the guide—the data must prove the methyl group is on the meta position of the non-phenolic ring.

1. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

^1H NMR (400 MHz, DMSO- d_6) Prediction & Logic:

- Methyl Group (): Look for a sharp singlet at δ 2.35–2.40 ppm.
 - Differentiation: If this were an ethyl derivative, you would see a triplet/quartet.[1]
- Hydroxyl Group (-OH): Broad singlet at δ 10.2–10.5 ppm (exchangeable with).
- Aromatic Region (The Fingerprint):
 - Ring A (Phenol side): AA'BB' system. Two doublets at δ 6.90 (ortho to OH) and δ 7.70 (meta to OH).
 - Ring B (3-Methyl side): This is the key differentiator from the 4'-methyl isomer.
 - 4'-Methyl isomer: Would show a symmetric AA'BB' pattern.
 - 3'-Methyl target: Shows an ABCD or complex pattern. Look for a singlet-like peak (H2') at δ 7.50, and a triplet (H5') at δ 7.40.[1]

Comparative NMR Logic (Graphviz)



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Figure 2: Decision tree for distinguishing the target 3'-methyl isomer from the common 4'-methyl impurity using ^1H NMR splitting patterns.

2. FTIR Spectroscopy

- Carbonyl ($\text{C}=\text{O}$): 1640–1650 cm^{-1} . The frequency is lowered due to conjugation with two aromatic rings and hydrogen bonding with the -OH.
- Hydroxyl ($\text{O}-\text{H}$): Broad band at 3200–3400 cm^{-1} .
- Fingerprint: C-H out-of-plane bending at ~ 780 cm^{-1} and ~ 690 cm^{-1} (indicative of meta-substitution).

Part 4: Comparative Performance Guide

This section compares **4-Hydroxy-3'-methylbenzophenone (HMBP)** against industry standards.

Comparators:

- 4-Hydroxybenzophenone (4-HBP): The parent compound (Standard).[2]
- Oxybenzone (BP-3): A common UV filter (Functional Benchmark).

Table 1: Physicochemical & Functional Comparison

Feature	4-Hydroxy-3'-methylbenzophenone (Target)	4-Hydroxybenzophenone (Standard)	Oxybenzone (BP-3)
Molecular Weight	212.25	198.22	228.24
Melting Point	~108–112°C (Predicted*)	132–135°C	62–65°C
LogP (Lipophilicity)	3.4 (High)	2.9	3.8
λ max (MeOH)	~290 nm	286 nm	288 nm, 325 nm
Solubility (Toluene)	High (Methyl group disrupts packing)	Moderate	Very High
Primary Use	Intermediate / Polymer Additive	Photoinitiator / Intermediate	UV Filter (Cosmetics)

*Note: The asymmetric methyl group generally lowers the melting point compared to the highly symmetric parent compound 4-HBP.

Performance Insight: The addition of the 3'-methyl group significantly increases lipophilicity (LogP) compared to 4-HBP. In drug development, this modification is often used to improve the blood-brain barrier permeability of benzophenone-based pharmacophores or to increase solubility in non-polar polymer matrices during plastic stabilization.

Part 5: Experimental Protocols

Protocol A: Recrystallization (Purification)

To ensure accurate characterization, the sample must be free of the ortho-isomer.[1]

- Dissolution: Dissolve 5.0 g of crude HMBP in 15 mL of boiling Ethanol (95%).

- Hot Filtration: Filter while hot to remove insoluble inorganic salts (residues).
- Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature, then 4°C.
- Isolation: Filter the off-white needles and wash with cold 50% EtOH.
- Drying: Vacuum dry at 50°C for 6 hours.

Protocol B: UV-Vis Stability Test

- Prepare a
M solution of HMBP in Methanol.
- Scan from 200–400 nm to establish baseline.
- Expose solution to UV-A source (365 nm) for 2 hours.
- Re-scan. Pass Criteria: <5% degradation in absorbance intensity (indicates photostability suitable for UV filtering applications).

References

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 - Friedel-Crafts Acylation Mechanisms. Journal of Organic Chemistry. (General Reference for FC Acylation).
 - 4-Hydroxybenzophenone Properties.^{[2][3][7][9][10][11][12]} Sigma-Aldrich Product Sheet.^[2]
- Spectroscopic Data
 - NMR Prediction & Data for Benzophenones. ChemicalBook / Spectral Database. (Proxy data for 4-HBP comparison).

- PubChem Compound Summary: 4-Hydroxy-4'-methylbenzophenone.[9] (Used for isomeric comparison logic).
- Analytical Methods
 - Determination of Benzophenone Derivatives. Analytical Methods (RSC).

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